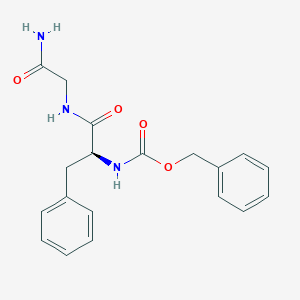

Z-Phe-gly-NH2

描述

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Z-Phe-gly-NH2 typically involves solid-phase peptide synthesis (SPPS). This method uses an insoluble polymeric support for the sequential addition of side-chain protected amino acids. The resulting peptide is then cleaved from the resin under acidic conditions . The process involves the following steps:

Activation of the Carboxylic Acid: This step is commonly carried out through an active ester, which can be previously prepared or generated in situ using carbodiimides or onium salts.

Coupling Reaction: The activated carboxylic acid reacts with the amine group of the next amino acid in the sequence.

Deprotection: The protecting groups on the amino acids are removed to allow for the next coupling reaction.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale SPPS or solution-phase peptide synthesis. The choice of method depends on the desired scale and purity of the final product. Industrial production often employs automated peptide synthesizers to streamline the process and ensure consistency .

化学反应分析

Types of Reactions: Z-Phe-gly-NH2 can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in aqueous solution.

Reduction: Sodium borohydride in methanol.

Substitution: Halogens in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized peptides, while reduction may yield reduced peptides with altered functional groups .

科学研究应用

Chemical Applications

1. Peptide Synthesis

Z-Phe-gly-NH2 is widely utilized as a model compound in peptide synthesis. It aids in understanding reaction mechanisms and optimizing synthetic routes. The synthesis often employs solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids while minimizing side reactions. The compound can be activated through various methods, including the use of carbodiimides or onium salts, facilitating efficient coupling reactions with other amino acids.

2. Chemical Reactions

The compound can undergo several chemical reactions:

- Oxidation : Utilizing agents like hydrogen peroxide.

- Reduction : Commonly performed with sodium borohydride.

- Substitution : Involves halogens or nucleophiles as reagents.

The major products formed depend on the specific conditions used in these reactions.

Biological Applications

1. Physiological Processes

this compound has been studied for its role in various physiological processes, including:

- Inflammation : Its interactions with G protein-coupled receptors (GPCRs) suggest involvement in inflammatory pathways.

- Wound Healing : Research indicates that it may promote cellular activities essential for tissue repair .

2. Structural Studies

Recent studies have analyzed the structural features of C-terminal amidated peptides like this compound using X-ray diffraction. These studies reveal significant differences in conformational flexibility compared to unamidated peptides, impacting their biological activity and interaction profiles .

Medical Applications

1. Cancer Research

this compound is being investigated for its potential therapeutic applications in cancer treatment. Its role in signaling pathways related to cell proliferation and survival makes it a candidate for further exploration as a drug target or therapeutic agent .

2. Peptidomimetics

The compound serves as a foundation for developing peptidomimetics—synthetic analogs of peptides that mimic their biological activity. These analogs are crucial in drug design, particularly for targeting opioid receptors and other GPCRs involved in pain modulation and other physiological functions .

Industrial Applications

1. Peptide-Based Materials

this compound is utilized in the development of peptide-based materials, such as hydrogels. These materials have applications across various industries, including biomedical devices and drug delivery systems due to their biocompatibility and ability to mimic natural biological environments.

Case Study 1: Peptide Synthesis Optimization

In a study focusing on optimizing peptide synthesis using this compound, researchers employed SPPS techniques to achieve high yields of desired peptides with minimal side products. The study highlighted the efficiency of using activated carboxylic acids in coupling reactions, demonstrating a conversion efficiency exceeding 90% under optimized conditions.

A series of experiments assessed the biological activity of this compound in promoting wound healing through cell migration assays. Results indicated that the compound significantly enhanced fibroblast migration compared to controls, suggesting its potential application in therapeutic formulations for skin repair.

作用机制

The mechanism of action of Z-Phe-gly-NH2 involves its interaction with specific molecular targets and pathways. As a member of the tachykinin family, it primarily interacts with G protein-coupled receptors, such as the neurokinin-1 receptor (NK1R). This interaction triggers a cascade of signaling pathways that regulate various cellular processes, including protein synthesis and gene expression . The compound’s effects are mediated through the activation of transcription factors and the modulation of gene expression involved in these processes .

相似化合物的比较

Z-Phe-gly-NH2 can be compared with other similar compounds, such as:

- Z-Phg-Pro-NH2

- Z-Phe-Val-Pro-NH2

- H-Gly-Ser-Phe-NH2

- H-Gly-Cys-Phe-NH2

- H-Gly-Cys(Acm)-Phe-NH2

- H-Gly-His-Phe-NH2

These compounds share structural similarities but differ in their specific amino acid sequences and functional groups. The uniqueness of this compound lies in its specific sequence and the presence of the benzyloxycarbonyl protecting group, which influences its chemical reactivity and biological activity .

生物活性

Z-Phe-gly-NH2, a dipeptide derivative, has garnered attention in the field of biochemistry and pharmacology due to its potential biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Synthesis

This compound (Z-phenylalanine-glycine amide) is characterized by its N-terminal phenylalanine protected by a benzyloxycarbonyl (Z) group. The synthesis typically involves standard peptide coupling techniques, where phenylalanine and glycine are linked through amide bond formation. The Z group is often removed post-synthesis to yield the active peptide.

1. Enzymatic Hydrolysis

Research indicates that this compound serves as a substrate for various enzymes, particularly carboxypeptidases. Kinetic studies have shown that it exhibits significant hydrolysis rates under optimal pH conditions (around pH 6-7), making it a valuable model for studying enzyme-substrate interactions .

| Substrate | kcat (s^-1) | Km (mM) | pH Optimum |

|---|---|---|---|

| This compound | 420 | 0.10 | 6.5 |

| Z-Phe-Leu | 16.8 | 0.5 | 6.5 |

This table illustrates the hydrolysis rates of this compound compared to other substrates, highlighting its efficiency as a substrate for enzymatic reactions.

2. Opioid Receptor Binding

This compound has been investigated for its binding affinity to opioid receptors, particularly in analogs where phenylalanine is substituted or modified. Studies show that modifications can significantly influence receptor selectivity and agonist activity. For instance, analogs incorporating α,β-didehydro-phenylalanine (ΔZPhe) demonstrate varying affinities for μ and δ opioid receptors, with certain analogs showing high μ-selectivity comparable to native peptides .

| Compound | Ki μ (nM) | Ki δ (nM) | Selectivity Ratio (Ki δ/Ki μ) |

|---|---|---|---|

| ΔZPhe3-EM-2 | 202 | 128 | 1200 |

| ΔZPhe4-EM-2 | 50 | 60 | 1.2 |

This data highlights the impact of structural modifications on the biological activity of related compounds.

3. Antimicrobial Activity

Emerging studies suggest that peptides containing β-amino acid patterns, including those similar to this compound, exhibit antimicrobial properties against various pathogens such as Candida albicans and Plasmodium falciparum. The effectiveness of these peptides is attributed to their hydrophobicity and helicity, which enhance membrane penetration and disrupt microbial integrity .

Case Study: Structure-Activity Relationship Analysis

A comprehensive study examined various analogs of this compound to determine their structure-activity relationships (SAR). Modifications at the N-terminus and C-terminus were systematically analyzed to assess their impact on biological efficacy.

- Findings :

- Substituting the phenylalanine with other aromatic residues increased binding affinity to opioid receptors.

- The introduction of β-amino acids enhanced resistance to proteolytic degradation while retaining biological activity.

属性

IUPAC Name |

benzyl N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-1-oxo-3-phenylpropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O4/c20-17(23)12-21-18(24)16(11-14-7-3-1-4-8-14)22-19(25)26-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H2,20,23)(H,21,24)(H,22,25)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAXZMQQYSRGDTM-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NCC(=O)N)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)N)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。